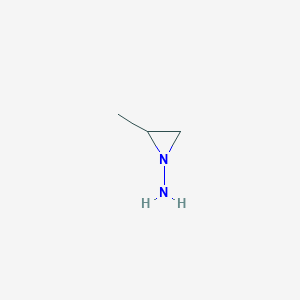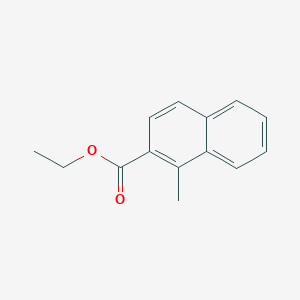
Ethyl 1-methylnaphthalene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-methylnaphthalene-2-carboxylate is an organic compound belonging to the class of esters It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethyl ester group attached to the 2-carboxylate position of the naphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 1-methylnaphthalene-2-carboxylate can be synthesized through esterification reactions. One common method involves the reaction of 1-methylnaphthalene-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-methylnaphthalene-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 1-methylnaphthalene-2-carboxylic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or nitric acid as catalysts.
Major Products Formed
Hydrolysis: 1-Methylnaphthalene-2-carboxylic acid and ethanol.
Reduction: 1-Methylnaphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-methylnaphthalene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties.
Pharmaceutical Research: It may be explored for its potential biological activities and as a precursor for drug development.
Chemical Biology: The compound can be used in studies involving the modification of biological molecules.
Wirkmechanismus
The mechanism of action of ethyl 1-methylnaphthalene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-methylnaphthalene-2-carboxylate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-methylnaphthalene-1-carboxylate: Similar structure but with the ester group attached to a different position on the naphthalene ring.
Ethyl naphthalene-2-carboxylate: Lacks the methyl group on the naphthalene ring.
The uniqueness of this compound lies in its specific ester and methyl group positioning, which can influence its reactivity and applications.
Eigenschaften
Molekularformel |
C14H14O2 |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
ethyl 1-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H14O2/c1-3-16-14(15)13-9-8-11-6-4-5-7-12(11)10(13)2/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
UELXUVGWISRTHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


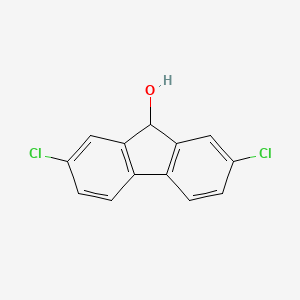
![Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate](/img/structure/B14009747.png)
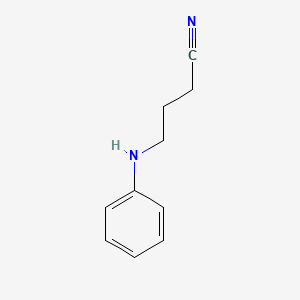

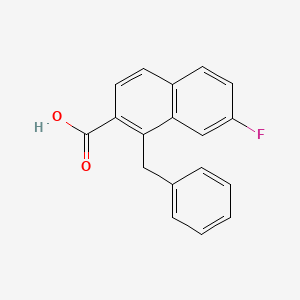
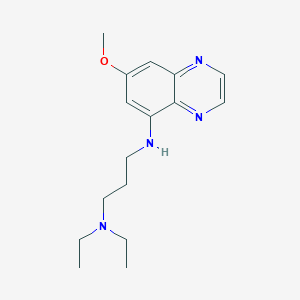
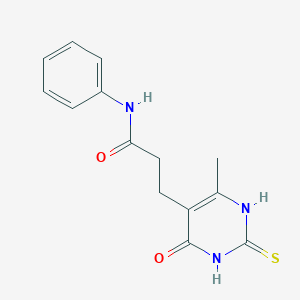

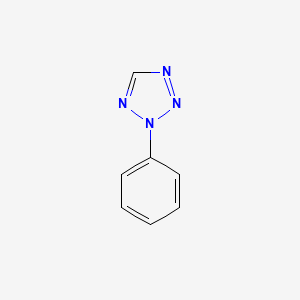

![3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid](/img/structure/B14009817.png)
